molecular formula C11H12O5 B7817122 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No.: B7817122
M. Wt: 224.21 g/mol
InChI Key: FNHAPRFEEAONIG-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid is an organic compound that belongs to the benzodioxole family It is characterized by a methoxy group attached to a benzodioxole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzodioxole derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position of the benzodioxole ring.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the benzodioxole ring.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Substitution reactions at the benzodioxole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodioxole compounds.

Scientific Research Applications

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their assembly .

Comparison with Similar Compounds

Similar Compounds

    3-(6-Hydroxy-7-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Contains an additional methoxy group at the 4th position.

    3-(7-Hydroxy-6-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure with a hydroxyl group at the 7th position

Uniqueness

The uniqueness of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-8-4-7(2-3-10(12)13)5-9-11(8)16-6-15-9/h4-5H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHAPRFEEAONIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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